molecular formula C22H26N2O3 B2436631 3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate CAS No. 1351605-00-9

3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate

Cat. No. B2436631
CAS RN: 1351605-00-9
M. Wt: 366.461
InChI Key: SPKLWPJLZXQOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of carbamates, such as 3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate, can be achieved through carbamoylation . This process involves the reaction of carbonylimidazolide in water with a nucleophile .


Molecular Structure Analysis

The molecular structure of 3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate contains a total of 54 bonds, including 29 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, and 1 (thio-) carbamate .

Scientific Research Applications

Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives

This study focused on synthesizing a variety of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with phenyl substituents. The compounds were characterized by elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and, for one compound, single crystal X-ray diffraction. The cyclohexane ring in these compounds adopts a chair conformation, highlighting the structural features relevant to scientific research applications of similar cyclohexyl derivatives (Özer et al., 2009).

Selective Hydrogenation Catalysts

Highly Selective Hydrogenation of Phenol and Derivatives

Research demonstrated the use of a Pd@carbon nitride catalyst for the selective hydrogenation of phenol to cyclohexanone, an important intermediate in the manufacture of polyamides. This catalyst showed high activity and selectivity under mild conditions, making it a significant contribution to chemical synthesis and industrial applications involving cyclohexyl derivatives (Wang et al., 2011).

Chiral Stationary Phases for Chromatography

Tris(cyclohexylcarbamate)s of Cellulose and Amylose as Potential Chiral Stationary Phases

Cyclohexylcarbamates of cellulose and amylose were prepared and evaluated for their resolving abilities for enantiomers as chiral stationary phases (CSPs) in liquid chromatography. These CSPs showed high resolving abilities, comparable to popular tris(3,5-dimethylphenylcarbamate)s, indicating their potential in scientific research for separating chiral compounds (Kubota et al., 2000).

Copper-Catalyzed Reactions

Copper-Catalyzed Intermolecular Amidation and Imidation of Unactivated Alkanes

This study reported on copper-catalyzed reactions of alkanes with simple amides, sulfonamides, and imides to form N-alkyl products. The reactions were noteworthy for their selectivity and functionalization at secondary C–H bonds, demonstrating the utility of copper catalysis in the functionalization of alkanes and potentially opening new pathways for the synthesis of cyclohexyl derivatives (Tran et al., 2014).

Halogen Bonding in Pharmaceutical Cocrystals

Halogen Bonding and Pharmaceutical Cocrystals

The study on 3-Iodo-2-propynyl-N-butylcarbamate (IPBC) demonstrated the preparation of pharmaceutical cocrystals involving IPBC, characterized by various analytical techniques. The halogen bond (XB) played a crucial role in the self-assembly of these cocrystals, which showed improved properties like thermal stability and powder flow characteristics. This research highlights the importance of halogen bonding in the design and development of pharmaceutical cocrystals, potentially applicable to compounds like 3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate (Baldrighi et al., 2013).

properties

IUPAC Name

[3-(3-phenylpropanoylamino)cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c25-21(15-14-17-8-3-1-4-9-17)23-19-12-7-13-20(16-19)27-22(26)24-18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKLWPJLZXQOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.